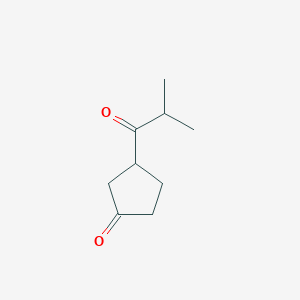
3-(2-Methylpropanoyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpropanoyl)cyclopentan-1-one is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclopentanone, featuring a 2-methylpropanoyl group attached to the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropanoyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclopentanone with 2-methylpropanal under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as solid bases (e.g., potassium fluoride on alumina) can be employed to enhance the efficiency of the reaction . The reaction conditions are optimized to maximize the yield of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropanoyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Properties
CAS No. |
88017-46-3 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-(2-methylpropanoyl)cyclopentan-1-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)9(11)7-3-4-8(10)5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
RJRGNHJSSNLWMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















